molecular formula C24H20Cl2N4OS B2424747 N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 539810-88-3

N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2424747
CAS No.: 539810-88-3
M. Wt: 483.41
InChI Key: OPFFEXLTBSINAQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through a [3+2] dipolar cycloaddition reaction between azides and alkynes . The reaction conditions often require the presence of a copper(I) catalyst to facilitate the cycloaddition process. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways . These interactions are crucial for its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar compounds to N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include other triazole derivatives and benzyl-substituted compounds. For example:

Biological Activity

N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and pharmacological implications of this compound based on various research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C24H20Cl2N4OS
  • Molecular Weight : 485.41 g/mol
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Acetylation to form the final amide product.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit promising anticancer properties. For instance:

  • Mechanism : The triazole ring is known to interfere with DNA synthesis and repair mechanisms in cancer cells.
  • Case Study : A study evaluated the cytotoxic effects of similar triazole derivatives against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The derivatives demonstrated IC50 values ranging from 6.2 μM to 43.4 μM, indicating moderate to strong anticancer activity .
CompoundCell LineIC50 (μM)
47fHCT-1166.2
47eT47D27.3
Control--

Antimicrobial Properties

The compound also shows potential antimicrobial activity:

  • Mechanism : The presence of sulfur in the structure enhances its ability to disrupt bacterial cell walls.
  • Research Findings : Compounds similar to N-benzyl derivatives have been tested against various bacterial strains with results showing significant inhibition compared to standard antibiotics .

Other Pharmacological Activities

In addition to anticancer and antimicrobial properties, this compound may exhibit:

  • Anti-inflammatory Effects : Triazole derivatives have been linked to reduced inflammation markers in animal models.
  • Antiviral Activity : Some studies suggest that triazole compounds can inhibit viral replication through interference with viral enzymes .

Properties

IUPAC Name

N-benzyl-2-[[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N4OS/c1-16-7-10-19(11-8-16)30-23(20-12-9-18(25)13-21(20)26)28-29-24(30)32-15-22(31)27-14-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFFEXLTBSINAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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